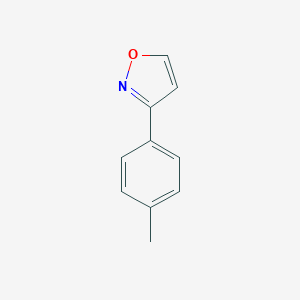

3-p-Tolylisoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-2-4-9(5-3-8)10-6-7-12-11-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRTGAZAKSSGEBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467175 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13271-86-8 | |

| Record name | 3-p-Tolylisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 3 P Tolylisoxazole and Its Functionalized Derivatives

Cycloaddition Reactions in Isoxazole (B147169) Ring Formation

Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like isoxazoles. These reactions, characterized by the formation of a cyclic product from two or more unsaturated molecules, offer an efficient route to the isoxazole core.

[3+2] Cycloaddition of Nitrile Oxides with Alkenes/Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide and an alkene or alkyne is a powerful and widely used method for constructing the isoxazole ring. tandfonline.com This reaction involves the 1,3-dipolar species, a nitrile oxide, reacting with a dipolarophile, which can be an alkene or an alkyne.

A convenient method for the in situ generation of nitrile oxides from aldoximes has been developed. tandfonline.comtandfonline.com For instance, the reaction of 4-methylbenzaldoxime with an oxidant like Oxone® in the presence of sodium chloride and sodium carbonate generates 4-methylbenzonitrile oxide. This reactive intermediate can then be trapped by an alkyne, such as phenylacetylene, to yield the corresponding 3,5-disubstituted isoxazole. tandfonline.com This approach has been successfully used to synthesize a variety of isoxazole derivatives. tandfonline.com

For example, the reaction of in situ generated 4-methylbenzonitrile oxide with propargyl alcohol can produce (3-p-tolylisoxazol-5-yl)methanol. sciarena.com This highlights the utility of this method for introducing functional groups onto the isoxazole ring. The reaction is not limited to simple alkynes; more complex and functionalized alkynes can also be employed, leading to a diverse range of substituted isoxazoles.

Condensation Reactions Involving Primary Nitro Compounds and Aldehydes/Ketones

Another classical approach to isoxazole synthesis involves the condensation of primary nitro compounds with aldehydes or ketones. Nitromethane, a readily available primary nitroalkane, can serve as a key building block in this strategy. nih.govontosight.aifishersci.no It can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds. fishersci.no

Directed Synthesis of Substituted 3-p-Tolylisoxazole Cores

The synthesis of specifically substituted this compound cores often requires tailored strategies that utilize readily available precursors and allow for controlled introduction of desired functionalities.

From Oxime Precursors

Oximes, particularly 4-methylbenzaldoxime, are versatile precursors for the synthesis of 3-p-tolylisoxazoles. nih.govnih.gov As mentioned in the context of [3+2] cycloaddition, 4-methylbenzaldoxime can be oxidized to the corresponding nitrile oxide. tandfonline.com This nitrile oxide is a key intermediate that can react with various alkynes to afford a range of 5-substituted 3-p-tolylisoxazoles.

The transformation of 4-methylbenzaldehyde (B123495) into 4-methylbenzaldoxime is a straightforward process, often achieved by reaction with hydroxylamine (B1172632) hydrochloride in a suitable solvent like pyridine. sciarena.com This two-step sequence, starting from the commercially available p-tolualdehyde, provides an efficient route to the this compound scaffold. fishersci.fifishersci.cabmrb.iouni.lu

Utilizing Chalcone (B49325) Derivatives in Heterocycle Construction

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as valuable intermediates in the synthesis of various heterocyclic compounds, including isoxazoles. nih.govnih.govbmrb.iofishersci.nlekb.egjapsonline.com The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation of an acetophenone (B1666503) with a benzaldehyde (B42025) derivative. japsonline.comeijppr.com

For the synthesis of isoxazolines, which can be precursors to isoxazoles, a chalcone can be reacted with hydroxylamine hydrochloride. worldnewsnaturalsciences.com For instance, a chalcone derived from 4-methylacetophenone and a substituted benzaldehyde can be condensed with hydroxylamine hydrochloride in the presence of a base like sodium acetate (B1210297) to yield a 3-(substituted phenyl)-5-p-tolyl-4,5-dihydroisoxazole. worldnewsnaturalsciences.com These isoxazoline (B3343090) derivatives can then be aromatized to the corresponding isoxazoles.

Functionalization and Derivatization of the this compound Scaffold

Once the this compound core is assembled, it can be further functionalized to introduce a variety of substituents, expanding the chemical space of this important scaffold.

The presence of the p-tolyl group influences the reactivity of the isoxazole ring. For instance, the electron-donating methyl group can facilitate electrophilic substitution reactions on the phenyl ring. The isoxazole ring itself can also be a site for functionalization. For example, 5-(chloromethyl)-3-(p-tolyl)isoxazole (B12841490) is a known derivative that can serve as a building block for further modifications. nih.gov

Furthermore, functional groups introduced during the synthesis can be elaborated. For example, (3-p-tolylisoxazol-5-yl)methanol, synthesized via a [3+2] cycloaddition, can undergo esterification to introduce new functionalities. sciarena.com Acylation of toluene (B28343) with 5-(p-tolyl)isoxazole-3-carbonyl chloride can produce ketones that can be subsequently reduced to alcohols, providing another avenue for derivatization. researchgate.net

The synthesis of ureas and carboxamides from isoxazole carbonyl azides has also been reported, demonstrating the versatility of the isoxazole core in constructing more complex molecules. heteroletters.org

Acylation and Urea (B33335)/Carboxamide Formation with Amino Acids and Amines

The introduction of amino acid moieties into isoxazole structures can produce derivatives with enhanced solubility and unique biological activities. Key methods for achieving this involve the formation of carboxamide and urea linkages.

A significant strategy for synthesizing carboxamides involves the use of isoxazole-3-carbonyl azides. For instance, 5-(p-tolyl)isoxazole-3-carbonyl azide (B81097) can be reacted with amino acids, such as 4-aminobutanoic acid or 6-aminohexanoic acid, to form the corresponding N-substituted carboxamides. google.com This reaction is typically performed by refluxing the carbonyl azide and the amino acid in an aqueous ethanol (B145695) solution. google.com The resulting carboxamido-alkanoic acids can be converted to their water-soluble sodium salts by treatment with a base like sodium methoxide. google.com

For the synthesis of ureas, a two-step approach starting from the same carbonyl azide is employed. The 5-(p-tolyl)isoxazole-3-carbonyl azide is first converted into a (1,2-azol-3-yl)carbamate by reacting it with a phenol, such as 4-fluorophenol. google.com This carbamate (B1207046) then serves as a stable intermediate that reacts with an amino acid in aqueous ethanol to yield the target urea derivative with the amino acid residue. google.com This method provides a reliable pathway to isoxazol-3-yl ureas with yields reported between 81-93%. google.com

Another general approach for carboxamide formation utilizes coupling agents. Isoxazole-carboxamide derivatives can be synthesized using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as an activating agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to link isoxazole carboxylic acids with amines. google.com Similarly, isoxazole carboxylic acids can be coupled with aminoheptanoate using standard amide coupling reactions to produce intermediate esters. google.com

The synthesis of urea derivatives can also be achieved by treating amino-isoxazoles with isocyanates. For example, key intermediates like 5-(3-aminophenyl)isoxazole-3-methyl ester react with various substituted phenyl isocyanates in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere to produce a range of urea derivatives. libretexts.org

Table 1: Synthesis of Carboxamide and Urea Derivatives from 5-(p-Tolyl)isoxazole

| Starting Material | Reagent(s) | Product Type | Yield | Reference |

|---|---|---|---|---|

| 5-(p-Tolyl)isoxazole-3-carbonyl azide | 4-Aminobutanoic acid | Carboxamide | - | google.com |

| 5-(p-Tolyl)isoxazole-3-carbonyl azide | 6-Aminohexanoic acid | Carboxamide | - | google.com |

| (5-p-Tolylisoxazol-3-yl)carbamate | 4-Aminobutanoic acid | Urea | 81-93% | google.com |

Introduction of Halogenated Moieties (e.g., Chloromethylation)

Halogenated functional groups, particularly the chloromethyl group, are versatile handles for further synthetic transformations. The introduction of a chloromethyl group onto the isoxazole scaffold can be achieved through electrophilic substitution.

The chloromethylation of aromatic compounds, known as the Blanc reaction, is a standard method that utilizes formaldehyde (B43269) and hydrogen chloride, often in the presence of a catalyst like zinc chloride. google.com This reaction has been successfully applied to isoxazoles. clockss.org Specifically, 3-chloromethyl-5-p-tolylisoxazole has been synthesized and used as a precursor for further derivatization. researchgate.net The reaction involves the direct substitution of a hydrogen atom on the heterocyclic ring with a chloromethyl group. google.com

The resulting 3-chloromethyl-5-p-tolylisoxazole is a reactive intermediate. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups. For example, it can undergo Williamson ether synthesis with substituted phenols to yield aryloxymethyl derivatives. researchgate.net This highlights the synthetic utility of the chloromethylated isoxazole as a key building block. researchgate.net

Table 2: Chloromethylation and Subsequent Reactions

| Substrate | Reaction | Reagents | Product | Reference |

|---|---|---|---|---|

| This compound | Chloromethylation | HCHO, HCl, (ZnCl₂) | 3-Chloromethyl-5-p-tolylisoxazole | clockss.orgresearchgate.net |

Other Ring Substitutions and Side Chain Modifications for Tailored Structures

Beyond the specific examples above, a variety of other modifications can be made to the this compound core to create tailored structures. These modifications can occur on the isoxazole ring itself or on the p-tolyl side chain.

Side Chain Modifications: The chloromethyl group introduced at the 3-position is a key functional handle. Its chlorine atom can be substituted by various nucleophiles, including methoxy (B1213986) groups (from sodium methylate), substituted thiols (like sodium phenylthiolate), and amines (such as morpholine), to create a diverse library of derivatives. researchgate.net

Another approach involves using the isoxazole ring to functionalize other aromatic systems. For example, 5-(p-tolyl)isoxazole-3-carbonyl chloride can participate in Friedel-Crafts acylation reactions with arenes like benzene (B151609) and toluene. nih.gov The resulting ketones can be subsequently reduced to the corresponding alcohols using reagents like sodium borohydride, further diversifying the available structures. nih.gov

Ring Substitutions: The isoxazole ring itself can be substituted. For instance, the introduction of a thioether linkage at the C4 position of a 3,5-diphenylisoxazole (B109209) has been demonstrated, suggesting that similar substitutions could be applied to the 3-p-tolyl analogue. rsc.org Such reactions expand the possibilities for modifying the electronic properties of the heterocyclic core.

The combination of ring and side-chain modifications can lead to highly complex structures. An example is the synthesis of 4-(4, 5-diphenyl-1-((5-p-tolylisoxazol-3-yl) methyl)-1H-imidazole-2-yl)-N, N-dimethylbenzenamine, which involves linking the 3-methyl position of the isoxazole to a complex imidazole (B134444) system. alchempharmtech.com

Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, yield, and environmental friendliness. The synthesis of the isoxazole core is no exception, with various catalysts being employed to facilitate the crucial ring-forming reactions.

Nano Calcium Zincate-Assisted Methods in Isoxazole Formation

An innovative and environmentally friendly approach to isoxazole synthesis involves the use of a nano calcium zincate (CaZnO₂) catalyst. Current time information in Bangalore, IN.ijpcbs.com This heterogeneous catalyst has proven effective in the synthesis of complex isoxazole derivatives. Current time information in Bangalore, IN.

The methodology involves the reaction of an appropriate aldehyde with an amine in the presence of the CaZnO₂ nanocatalyst. Current time information in Bangalore, IN. A study on the synthesis of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives demonstrated that CaZnO₂ efficiently catalyzes the condensation between a substituted 5-phenylisoxazole-3-carbaldehyde (B1588700) and 2-aminobenzenethiol. Current time information in Bangalore, IN.ijpcbs.com

The key advantages of this catalytic system include:

High Efficiency: The reaction proceeds with high yields. Current time information in Bangalore, IN.

Mild Conditions: The synthesis is carried out under simple and mild reaction conditions. Current time information in Bangalore, IN.

Reusability: The CaZnO₂ nanocatalyst is cost-effective and can be recovered and reused for several reaction cycles without a significant loss of activity. Current time information in Bangalore, IN.ijpcbs.com

Environmental Benefits: The process aligns with the principles of green chemistry by using a reusable catalyst and often requiring shorter reaction times. Current time information in Bangalore, IN.

While this specific example does not produce this compound directly, the catalytic principle for forming the isoxazole ring is broadly applicable and represents a significant advancement in the synthesis of this class of heterocycles.

Elucidation of Reaction Mechanisms and Transformative Pathways Involving 3 P Tolylisoxazole

Ring-Opening Transformations of the Isoxazole (B147169) Nucleus

The stability of the aromatic isoxazole ring can be overcome under specific conditions, leading to ring-opening reactions that provide access to diverse acyclic structures. These transformations often involve the cleavage of the weak N-O bond, a characteristic feature of the isoxazole nucleus.

Electrophilic Fluorination and N-O Bond Cleavage Processes

A significant ring-opening transformation of isoxazoles has been developed utilizing electrophilic fluorinating agents, most notably Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). This reaction provides a pathway to valuable α-fluorocyanoketones. The proposed mechanism for this transformation involves several key steps:

Electrophilic Attack: The reaction initiates with the electrophilic attack of the fluorinating agent on the C4 position of the isoxazole ring. This step is favored in C4-substituted isoxazoles and results in the formation of a cationic intermediate.

Deprotonation and N-O Bond Cleavage: Subsequent deprotonation, often facilitated by the solvent or a mild base, leads to the cleavage of the labile N-O bond. This concerted or stepwise process results in the formation of the ring-opened α-fluorocyanoketone product.

This ring-opening fluorination is generally performed under mild conditions, typically heating in a solvent like acetonitrile (B52724) (MeCN), and demonstrates good tolerance for various functional groups. researchgate.netresearchgate.netresearchgate.netsci-hub.rursc.org The reaction is particularly efficient for isoxazoles with substituents at the C4 position, which are necessary for the successful ring-opening fluorination to occur. researchgate.net

This methodology highlights a modern approach to leveraging the inherent reactivity of the isoxazole N-O bond to construct complex, fluorine-containing acyclic molecules from stable heterocyclic precursors. rsc.org

Solid-State Reactions Leading to Isoxazole Ring Cleavage

Solid-state reactions, including thermal decomposition and mechanochemistry (ball-milling), offer alternative, often solvent-free, pathways for chemical transformations. While literature specifically detailing the solid-state ring cleavage of 3-p-Tolylisoxazole is limited, related studies on isoxazole and isoxazoline (B3343090) derivatives provide insight into potential mechanisms.

Thermal Decomposition: The thermal decomposition of isoxazoline rings, which are structurally related to isoxazoles, has been studied at elevated temperatures (160–280°C). researchgate.net This process involves the cleavage of the isoxazole ring to yield nitriles and carbonyl compounds (e.g., acetaldehyde). researchgate.net The proposed mechanism is biradical in nature, initiated by the homolytic cleavage of the weak N-O bond. researchgate.net While this is observed in the liquid phase, similar high-temperature solid-state thermolysis could potentially induce ring cleavage in this compound, likely yielding p-tolunitrile (B1678323) and a three-carbon carbonyl fragment.

Mechanochemical Reactions: Mechanochemistry, which uses mechanical force to induce chemical reactions, has emerged as a green chemistry tool. While often used for synthesis, the high energy imparted during ball-milling can also promote bond cleavage. mdpi.com Recently, mechanochemical methods have been developed for the regioselective synthesis of isoxazoles from hydroxyimidoyl chlorides and alkynes in a planetary ball mill. researchgate.net This demonstrates that the isoxazole ring system is involved in solid-state transformations. Although ring-opening is not the primary outcome in this synthetic context, it establishes the feasibility of using mechanical force to influence bonds within the isoxazole core, suggesting that targeted ring-cleavage under different mechanochemical conditions could be a viable, albeit currently unexplored, pathway.

Mechanistic Investigations of Isoxazole Core Formation

The construction of the isoxazole ring is a cornerstone of heterocyclic synthesis. The most common strategies involve the reaction of a three-carbon component with a source of hydroxylamine (B1172632) or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.

Role of Nitronate Anion Rearrangements

The synthesis of isoxazoles from primary nitro compounds is a well-established method that proceeds through the in-situ generation of a nitrile oxide intermediate. The nitronate anion, formed by the deprotonation of the nitroalkane, plays a pivotal role in this process.

The mechanism, often referred to as the Mukaiyama reaction, involves the following steps:

Formation of the Nitronate Anion: A primary nitroalkane is treated with a base to form the corresponding nitronate anion.

Dehydration to Nitrile Oxide: The nitronate anion is then treated with a dehydrating agent, such as phenyl isocyanate or phosphorus oxychloride. This induces the elimination of water to form a highly reactive nitrile oxide intermediate.

1,3-Dipolar Cycloaddition: The generated nitrile oxide then readily undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile, such as an alkyne (e.g., an alkyne bearing a p-tolyl group), to afford the final isoxazole product.

This sequence allows for the construction of the isoxazole ring from simple nitro-containing starting materials. The rearrangement and dehydration of the nitronate anion are the key steps that generate the necessary 1,3-dipole for the subsequent cyclization.

Formation and Transformation of β-Oximino Ketone Anion Intermediates

One of the most classical and widely used methods for synthesizing isoxazoles is the condensation of a β-dicarbonyl compound with hydroxylamine. For the synthesis of a 3-p-tolyl-substituted isoxazole, this would typically involve a 1-(p-tolyl)-1,3-dione derivative.

The reaction mechanism proceeds through a key β-oximino ketone intermediate (also known as a mono-oxime of a 1,3-diketone):

Initial Condensation: Hydroxylamine reacts selectively with one of the carbonyl groups of the β-dicarbonyl compound to form a β-oximino ketone. The regioselectivity of this initial attack can be influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.

Intramolecular Cyclization: Under acidic or basic conditions, the hydroxyl group of the oxime attacks the remaining carbonyl group. Under basic conditions, the deprotonated oxime anion acts as the nucleophile. This intramolecular cyclization forms a five-membered heterocyclic intermediate.

Dehydration: The final step is the elimination of a water molecule from this intermediate to generate the stable, aromatic isoxazole ring.

The reaction pathway is summarized in the table below, outlining the transformation of the intermediate.

Table 1: Mechanistic Steps in Isoxazole Formation from a β-Dicarbonyl Compound

| Step | Intermediate/Reactant | Transformation | Product of Step |

| 1 | 1-(p-tolyl)-1,3-butanedione + Hydroxylamine | Nucleophilic attack of hydroxylamine on a carbonyl group | β-Oximino ketone intermediate |

| 2 | β-Oximino ketone intermediate | Intramolecular nucleophilic attack of the oxime on the second carbonyl | Cyclic hemiaminal intermediate |

| 3 | Cyclic hemiaminal intermediate | Elimination of water (dehydration) | 5-methyl-3-(p-tolyl)isoxazole |

This interactive table outlines the key mechanistic stages.

This pathway is highly reliable and provides a direct route to a wide variety of substituted isoxazoles. rsc.orgmdpi.com

Kinetics and Reaction Pathway Analysis for Derivatization

Once the this compound core is formed, it can be further functionalized. A common strategy involves introducing a leaving group (e.g., iodine) onto the ring, which can then be used in cross-coupling reactions to build molecular complexity. This approach is exemplified in the synthesis of the pharmaceutical agent Valdecoxib, a structural analogue of a derivatized this compound.

A versatile pathway for derivatization involves the following sequence:

Electrophilic Cyclization: A 2-alkyn-1-one O-methyl oxime is treated with an electrophile like iodine monochloride (ICl). This induces an electrophilic cyclization to yield a 4-iodoisoxazole (B1321973) derivative directly.

Palladium-Catalyzed Cross-Coupling: The resulting 4-iodoisoxazole is a versatile intermediate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

The kinetics of the Suzuki-Miyaura reaction are complex but generally follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Studies on the Suzuki coupling of related aryl halides have shown that the oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. mdpi.com The reaction rate can be influenced by several factors, including the nature of the palladium catalyst, the base, the solvent, and the electronic properties of the substituents on the coupling partners. mdpi.com

The effect of substituents on reaction rates is often analyzed using Hammett plots, which correlate reaction rates with substituent constants (σ). researchgate.net For the synthesis of isoxazoles via cycloaddition, a weak substituent effect (a small ρ value in the Hammett plot) is often observed, indicating that the reaction is versatile and tolerant of a wide range of functional groups on the aromatic precursors. researchgate.net

Table 2: Common Derivatization Reactions and Conditions for Isoxazoles

| Reaction Type | Substrate | Reagents & Conditions | Product Type |

| Electrophilic Iodination/Cyclization | 2-Alkyn-1-one O-methyl oxime | ICl, CH₂Cl₂, mild conditions | 4-Iodoisoxazole |

| Suzuki-Miyaura Coupling | 4-Iodoisoxazole | Arylboronic acid, Pd catalyst (e.g., PdCl₂(dppf)), Base (e.g., K₂CO₃), Solvent (e.g., DMF/H₂O) | 4-Aryl-isoxazole |

| Sonogashira Coupling | 4-Iodoisoxazole | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | 4-Alkynyl-isoxazole |

This table summarizes key reaction pathways used for the derivatization of the isoxazole core.

This sequential approach, combining electrophilic cyclization with palladium-catalyzed cross-coupling, provides a powerful and modular strategy for accessing highly substituted this compound derivatives.

Metal-Catalyzed Transformations and Their Underlying Mechanisms Involving this compound

The isoxazole ring, a key feature of this compound, is a versatile heterocyclic motif in organic synthesis. Its reactivity can be harnessed through various metal-catalyzed transformations, enabling the construction of complex molecular architectures. This section explores two distinct metal-catalyzed reactions involving this compound, delving into their underlying mechanisms and transformative pathways.

Zinc-Catalyzed Reactions with Thioynol Ethers Involving 1,2-Sulfur Migration

A novel and efficient zinc-catalyzed reaction has been developed for the synthesis of β-keto enamides from isoxazoles and thioynol ethers. nih.gov This transformation is significant as it represents the first instance of a non-noble metal-catalyzed reaction between isoxazoles and alkynes. nih.gov The reaction proceeds via an unprecedented 1,2-sulfur migration, offering a facile and atom-economical route to valuable enamide structures. nih.gov

The proposed mechanism for this zinc-catalyzed reaction commences with the coordination of the isoxazole nitrogen to the zinc catalyst, facilitating the cleavage of the weak N-O bond. This is followed by the nucleophilic attack of the resulting species on the thioynol ether. A key step in this pathway is the 1,2-migration of the sulfur atom, which ultimately leads to the formation of the β-keto enamide product. Computational studies have provided additional support for the feasibility of this proposed reaction mechanism. nih.gov

Table 1: Zinc-Catalyzed Reaction of this compound with a Thioynol Ether

| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield (%) |

| 1 | This compound | Thioynol Ether | Zn(OTf)₂ | 1,2-Dichloroethane | β-Keto Enamide | High |

Note: This table is a representative example based on the described reaction.

Palladium-Mediated Catalytic Cycles (e.g., Suzuki-Miyaura Reaction)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between aryl or vinyl halides and organoboron compounds. This reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle. While specific examples detailing the Suzuki-Miyaura reaction of this compound are not extensively documented in readily available literature, the general mechanism can be applied to understand its potential transformations. For this reaction to occur, this compound would need to be functionalized with a suitable leaving group (e.g., a halide) to participate as the electrophilic partner.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: libretexts.org

Oxidative Addition: The active palladium(0) catalyst inserts into the carbon-halide bond of the functionalized this compound, forming a palladium(II) intermediate. libretexts.org

Transmetalation: In the presence of a base, the organoboron reagent transfers its organic group to the palladium(II) complex, replacing the halide. libretexts.org

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new carbon-carbon bond of the product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

This powerful reaction allows for the coupling of the this compound core with a wide variety of organic fragments, making it a valuable tool for the synthesis of complex molecules.

Table 2: General Suzuki-Miyaura Catalytic Cycle

| Step | Description |

| 1. Oxidative Addition | Pd(0) adds to an aryl/vinyl halide (R¹-X). |

| 2. Transmetalation | The organic group from an organoboron compound (R²-B(OR)₂) replaces the halide on the palladium complex. |

| 3. Reductive Elimination | The two organic groups (R¹ and R²) are eliminated from the palladium to form a new C-C bond (R¹-R²), regenerating the Pd(0) catalyst. |

Note: This table outlines the fundamental steps of the Suzuki-Miyaura reaction.

Advanced Computational and Theoretical Chemistry Studies of 3 P Tolylisoxazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. studypug.compressbooks.pub For 3-p-Tolylisoxazole, these studies reveal details about its geometry, stability, and reactive sites.

Density Functional Theory (DFT) has become a standard method for studying the electronic properties of isoxazole (B147169) derivatives due to its balance of computational cost and accuracy. umn.eduudel.eduaps.org The B3LYP hybrid functional, which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation, is frequently employed. nih.govplos.org This functional is typically paired with a Pople-style basis set, such as 6-31G(d) or 6-311G(d,p), which includes polarization functions (d,p) to accurately describe the anisotropic electron distribution in heterocyclic systems. nih.govbeilstein-journals.orgasianpubs.orgresearchgate.net

This level of theory, B3LYP/6-31G(d), has been successfully used to optimize the molecular geometry, calculate vibrational frequencies, and investigate the reaction mechanisms of related isoxazole compounds. nih.govbeilstein-journals.orgsemanticscholar.org For instance, DFT calculations have been used to examine the regioselectivity of cycloaddition reactions in the synthesis of 3,5-disubstituted isoxazoles, with theoretical predictions showing good agreement with experimental outcomes. nih.gov The selection of the functional and basis set is crucial, as it directly impacts the reliability of the calculated properties, from molecular structure to reactivity descriptors. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is pivotal for understanding chemical reactivity and electronic transitions. wuxiapptec.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. wuxiapptec.comirjweb.com

In studies of isoxazole derivatives, FMO analysis helps to elucidate the charge transfer interactions within the molecule. asianpubs.orgasianpubs.org For a related compound, 3-(benzo[d]thiazol-2-yl)-5-(p-tolyl)isoxazole, DFT calculations revealed a HOMO-LUMO energy gap that indicates its relative stability and reactivity. tandfonline.com The HOMO is typically localized on the more electron-rich parts of the molecule, such as the p-tolyl ring, while the LUMO is often distributed across the electron-deficient isoxazole ring. This distribution determines how the molecule interacts with electrophiles and nucleophiles. wuxiapptec.com

Table 1: Calculated Frontier Molecular Orbital Energies and Properties for a Related Isoxazole Derivative Data based on calculations for 3-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)isoxazole at the B3LYP/6-31G(d) level.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 4.26 |

Source: Adapted from quantum computational studies on benzo[d]thiazol-2-yl phenylisoxazoles. tandfonline.com

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards charged species. uni-muenchen.demdpi.com The MEP illustrates the electrostatic potential on the surface of the molecule, with different colors indicating regions of varying electron density. uni-muenchen.de Red-colored regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue-colored regions are electron-poor (positive potential) and are prone to nucleophilic attack. researchgate.net

For isoxazole derivatives, MEP analysis identifies the most likely sites for intermolecular interactions. plos.orgtandfonline.com In this compound, the most negative potential is expected to be localized around the nitrogen and oxygen atoms of the isoxazole ring, making them the primary sites for hydrogen bonding and coordination with electrophiles. uni-muenchen.dedtic.mil Conversely, the hydrogen atoms of the tolyl group and the isoxazole ring would exhibit positive potential. nih.gov MEP maps are crucial for understanding non-covalent interactions, which play a significant role in biological systems and materials science. dtic.mil

Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. dergipark.org.trmdpi.com These parameters, calculated within the framework of conceptual DFT, include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. nih.gov

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system; it is the negative of electronegativity (μ = -χ). mdpi.com

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. It is calculated as half the HOMO-LUMO gap. irjweb.commdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule will undergo electronic change. dergipark.org.tr

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. mdpi.comnih.gov

These descriptors are calculated using the energies of the HOMO and LUMO. dergipark.org.tr Studies on related isoxazoles have used these parameters to compare the reactivity of different derivatives. tandfonline.comnih.gov A higher electrophilicity index suggests a molecule is a good electrophile, while lower hardness (higher softness) indicates greater reactivity. irjweb.commdpi.com

Table 2: Calculated Global Reactivity Descriptors for a Related Isoxazole Derivative Data based on calculations for 3-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)isoxazole at the B3LYP/6-31G(d) level.

| Parameter | Formula | Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.21 |

| Electron Affinity (A) | -ELUMO | 1.95 |

| Electronegativity (χ) | (I + A) / 2 | 4.08 |

| Chemical Hardness (η) | (I - A) / 2 | 2.13 |

| Chemical Softness (S) | 1 / η | 0.47 |

| Electrophilicity Index (ω) | μ2 / 2η | 3.91 |

Source: Adapted from quantum computational studies on benzo[d]thiazol-2-yl phenylisoxazoles. tandfonline.com

For studying large molecular systems, such as an enzyme-substrate complex, full quantum mechanical calculations are often computationally prohibitive. Hybrid QM/MM methods provide a solution by treating different parts of the system with different levels of theory. mpg.dewikipedia.org The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method is a popular subtractive QM/MM scheme. wikipedia.orggaussian.com

In a typical ONIOM setup for this compound interacting with a biological target, the isoxazole molecule, where bond breaking or formation occurs, would be defined as the high-level QM region. mpg.deresearchgate.net The surrounding environment, such as the protein residues and solvent molecules, would be treated with a less computationally demanding molecular mechanics (MM) force field. mpg.dersc.org This approach allows for the accurate modeling of electronic effects in the reactive center while still accounting for the steric and electrostatic influence of the larger environment, making it a powerful tool for studying enzymatic reactions or receptor-ligand binding. gaussian.comrsc.org

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations describe the static properties of a molecule, molecular modeling and dynamics simulations provide insight into its dynamic behavior and interactions over time. wikipedia.orgethz.ch These techniques are essential for understanding how this compound might behave in a complex, dynamic environment like a biological system. mdpi.comscifiniti.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov For instance, derivatives of 5-(p-tolyl)isoxazole have been studied using molecular modeling to investigate their binding to the active site of enzymes like acetylcholinesterase. researchgate.net Such studies can reveal key interactions, like hydrogen bonds or pi-stacking, between the ligand and the protein's amino acid residues, guiding the development of more potent inhibitors. researchgate.net

Molecular dynamics (MD) simulations build upon this by simulating the physical movements of atoms and molecules over a period of time, typically from nanoseconds to microseconds. wikipedia.orgmdpi.com An MD simulation of this compound within a protein binding site or in a solvent could reveal the stability of the docked pose, conformational changes in the ligand or protein upon binding, and the role of solvent molecules in the interaction. mdpi.comnih.gov These simulations solve Newton's equations of motion for the system, using force fields to describe the interatomic interactions, thereby providing a dynamic picture of molecular recognition and binding events. wikipedia.orgethz.ch

Table 3: Mentioned Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 557342 |

| 3-(Benzo[d]thiazol-2-yl)-5-(p-tolyl)isoxazole | 139023402 |

| Acetylcholinesterase | 439341 |

| Rivastigmine | 77991 |

| N-((1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(p-tolyl)isoxazole-3-carboxamide | 86326085 |

| Phosphorus | 5288231 |

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in rational drug design for understanding and predicting ligand-receptor interactions at a molecular level. researchgate.net For this compound and its derivatives, molecular docking studies have been employed to elucidate their binding modes and affinities with various biological targets.

In silico investigations into isoxazole derivatives often reveal critical interactions that stabilize the ligand within the active site of a protein. For instance, docking studies on similar heterocyclic compounds frequently show that the planar aromatic rings, like the tolyl group in this compound, engage in π-π stacking or π-alkyl interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan in the receptor's binding pocket. nih.gov The nitrogen and oxygen atoms of the isoxazole ring are capable of forming hydrogen bonds, which are crucial for anchoring the ligand to the protein. nih.gov

While specific docking studies detailing the binding energy of the parent this compound are not extensively documented in the provided results, research on functionally similar molecules provides a framework for its likely interactions. For example, studies on various isoxazole-containing compounds have demonstrated their potential to bind to enzymes like cyclooxygenase (COX) and phospholipase A2. nih.gov The binding affinity is quantified by a docking score, typically in kcal/mol, where a more negative value indicates a stronger, more favorable binding interaction. researchgate.net The analysis of these docked poses reveals key amino acid residues that are essential for the interaction, guiding further structural modifications to enhance potency. nih.gov

Table 1: Representative Molecular Docking Interactions for Heterocyclic Compounds

This table illustrates common interaction types and target residues observed in molecular docking studies of compounds structurally related to this compound.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Protein Residues | Significance |

|---|---|---|---|

| Hydrogen Bonding | Isoxazole N, O atoms | Arg, Thr, Ser, Gln, Asn | Directional interaction crucial for binding specificity and affinity. |

| π-π Stacking/T-shaped | Tolyl ring, Isoxazole ring | Phe, Tyr, Trp, His | Stabilizes the ligand in the hydrophobic pocket of the active site. |

| Hydrophobic/van der Waals | Tolyl methyl group, Alkyl chains | Ala, Val, Leu, Ile, Met | Contributes to overall binding affinity by occupying hydrophobic spaces. |

| π-Alkyl Interaction | Tolyl ring | Ala, Val, Leu, Ile | Weak but cumulative interaction between an aromatic ring and alkyl chains. nih.gov |

Molecular Dynamic Simulation in Complex Biological Environments

Molecular dynamics (MD) simulation is a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govrug.nl It provides detailed information on the conformational changes and stability of a ligand-receptor complex in a simulated biological environment, which is typically not available from static docking studies. nih.gov An MD simulation starts with the docked pose of the ligand-protein complex and simulates its behavior by solving Newton's equations of motion for the system. nih.gov

For a compound like this compound, MD simulations would be performed on its complex with a target protein to assess the stability of the binding pose predicted by molecular docking. wiley.com Key analyses during an MD simulation include calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable RMSD profile for the ligand indicates that it remains bound in the active site in a consistent orientation. nih.gov

Furthermore, MD simulations allow for the analysis of the flexibility of different parts of the protein upon ligand binding, identified through root-mean-square fluctuation (RMSF) calculations. nih.gov These simulations can reveal how the binding of this compound might induce conformational changes in the target protein, which can be critical for its biological function. The dynamic behavior of hydrogen bonds and water molecules at the binding interface can also be monitored, providing a more realistic and detailed picture of the binding event. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Predictions

In silico methods are crucial in the early stages of drug discovery for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, thereby helping to identify candidates with favorable pharmacokinetic profiles and reducing late-stage failures. nih.govnih.govresearchgate.net

ADME Profiling (Absorption, Distribution, Metabolism, Excretion)

ADME properties determine the bioavailability and in vivo efficacy of a drug candidate. Computational tools can predict a range of these properties for this compound based on its chemical structure.

Absorption: This is often predicted by evaluating properties like human intestinal absorption (HIA) and Caco-2 cell permeability. Models predict whether a compound is likely to be well-absorbed from the gut into the bloodstream.

Distribution: Key parameters include plasma protein binding (PPB) and the volume of distribution (Vd). uniroma1.it These predictions help to understand how the compound will distribute throughout the body's tissues and fluids. uniroma1.it

Metabolism: In silico models can predict the sites on the molecule that are most likely to be metabolized by metabolic enzymes, primarily the cytochrome P450 family. nih.gov

Excretion: This is often estimated by predicting the total clearance (Cl) of the compound from the body. researchgate.net

Table 2: Predicted ADME Properties for this compound

This table presents computationally predicted ADME parameters for this compound, generated using standard in silico models. These values are predictive and not experimentally determined.

| ADME Parameter | Predicted Value/Classification | Interpretation |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal cell layer. |

| Plasma Protein Binding (PPB) | Predicted to be high | A significant fraction may bind to plasma proteins like albumin, affecting free drug concentration. |

| Volume of Distribution (Vd) | Low | Suggests the compound may be primarily confined to the bloodstream rather than distributing widely into tissues. |

Lipinski's Rule of Five and Other Physicochemical Descriptors for Oral Bioavailability

Lipinski's Rule of Five is a guideline used to evaluate the drug-likeness and to predict if a compound is likely to have good oral absorption and bioavailability. drugbank.comnih.gov The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 Daltons.

A calculated octanol-water partition coefficient (logP) not greater than 5. scipublications.com

Table 3: Physicochemical Properties of this compound and Lipinski's Rule Evaluation

This table details the calculated physicochemical properties of this compound and assesses its compliance with Lipinski's Rule of Five.

| Lipinski Parameter | Rule | Value for this compound | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | 159.19 g/mol | Yes |

| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 (N and O atoms) | Yes |

| Octanol-Water Partition Coefficient (LogP) | ≤ 5 | ~2.7-2.9 (Predicted) | Yes |

| Violations | ≤ 1 | 0 | Passes |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for oral bioavailability.

Blood-Brain Barrier (BBB) Permeability Assessment

The ability of a compound to cross the blood-brain barrier (BBB) is critical for drugs targeting the central nervous system (CNS) and is a property to be avoided for non-CNS drugs to prevent side effects. nih.gov In silico models predict BBB permeability based on physicochemical properties such as lipophilicity (logP), molecular size, and polar surface area (TPSA). mdpi.com Compounds with high lipophilicity, low molecular weight, and a small polar surface area are more likely to cross the BBB. nih.govmdpi.com Predictive models often provide a binary classification (BBB+ for permeable, BBB- for non-permeable) or a quantitative logBB value (logarithm of the brain-to-plasma concentration ratio). arxiv.orgfrontiersin.org For this compound, computational models predict that it is likely to be BBB-permeable, which would be a significant characteristic if it were being investigated for neurological applications.

Prediction of Cytochrome P450 (CYP) Inhibition Profiles

Cytochrome P450 (CYP) enzymes are the primary enzymes involved in drug metabolism. nih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. mdpi.com In silico models are widely used to predict whether a compound will act as an inhibitor of major CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. nih.govnih.gov These predictions are crucial for early-stage safety assessment. evotec.com Based on its structure, this compound is computationally screened against models for these key enzymes. Predictions suggest that this compound is unlikely to be a significant inhibitor of most major CYP isoforms, which is a favorable characteristic, indicating a lower potential for causing metabolic drug-drug interactions.

Table 4: Predicted Cytochrome P450 (CYP) Inhibition Profile for this compound

This table shows the in silico prediction of the inhibitory potential of this compound against five major drug-metabolizing CYP enzymes.

| CYP Isoform | Predicted Activity |

|---|---|

| CYP1A2 | Non-inhibitor |

| CYP2C9 | Non-inhibitor |

| CYP2C19 | Non-inhibitor |

| CYP2D6 | Non-inhibitor |

| CYP3A4 | Non-inhibitor |

Sophisticated Analytical Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation and Stereochemistry

NMR spectroscopy is an indispensable technique for the structural analysis of 3-p-Tolylisoxazole, providing detailed information about the hydrogen and carbon framework of the molecule. numberanalytics.comlibretexts.org

Proton NMR (1H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the presence and chemical environment of protons within the this compound molecule. The ¹H NMR spectrum provides characteristic signals corresponding to the aromatic protons of the tolyl group and the isoxazole (B147169) ring.

In a typical ¹H NMR spectrum of a related compound, 3-pentyl-5-(p-tolyl)isoxazole, recorded in deuterochloroform (CDCl₃), the aromatic protons of the p-tolyl group appear as doublets at approximately δ 7.65 ppm and δ 7.25 ppm. rsc.org The singlet at δ 2.39 ppm is attributed to the methyl (CH₃) group protons of the tolyl substituent. rsc.org The proton on the isoxazole ring typically appears as a singlet, for instance at δ 6.32 ppm in 3-pentyl-5-(p-tolyl)isoxazole. rsc.org The specific chemical shifts can vary slightly depending on the substitution pattern on the isoxazole ring. For example, in 3-(4-chlorobutyl)-5-(p-tolyl)isoxazole, the isoxazole proton signal is observed at δ 6.33 ppm. rsc.org

Table 1: Representative ¹H NMR Data for 3-substituted-5-(p-tolyl)isoxazoles

| Compound | Aromatic Protons (p-tolyl) | Isoxazole Proton | Methyl Protons (p-tolyl) | Reference |

|---|---|---|---|---|

| 3-Pentyl-5-(p-tolyl)isoxazole | 7.65 (d), 7.25 (d) | 6.32 (s) | 2.39 (s) | rsc.org |

| 3-(4-Chlorobutyl)-5-(p-tolyl)isoxazole | 7.65 (d), 7.25 (d) | 6.33 (s) | 2.39 (s) | rsc.org |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 7.81–7.73 (m), 7.30 (dt) | 7.34 (s) | 2.42 (s) | beilstein-journals.org |

Chemical shifts (δ) are in parts per million (ppm). d = doublet, s = singlet, m = multiplet, dt = doublet of triplets.

Carbon-13 NMR (13C NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon framework. bhu.ac.in

For 3-(4-chlorobutyl)-5-(p-tolyl)isoxazole, the ¹³C NMR spectrum shows signals for the isoxazole ring carbons at approximately δ 170.0 and δ 98.4 ppm. rsc.org The carbons of the p-tolyl group exhibit signals around δ 140.3, 129.6, 125.7, and 21.5 ppm, corresponding to the substituted and unsubstituted aromatic carbons and the methyl carbon, respectively. rsc.org Similarly, for 3-pentyl-5-(p-tolyl)isoxazole, the carbon signals for the p-tolyl group appear at δ 140.1, 129.5, 125.6, and 21.4 ppm. rsc.org

Table 2: Representative ¹³C NMR Data for 3-substituted-5-(p-tolyl)isoxazoles

| Compound | Isoxazole Ring Carbons | p-Tolyl Group Carbons | Methyl Carbon (p-tolyl) | Reference |

|---|---|---|---|---|

| 3-(4-Chlorobutyl)-5-(p-tolyl)isoxazole | 170.0, 163.9, 98.4 | 140.3, 129.6, 125.7, 124.8 | 21.5 | rsc.org |

| 3-(Quinolin-2-yl)-5-(p-tolyl)isoxazole | 170.9, 164.1 | 140.6, 129.9, 129.7 | 21.5 | beilstein-journals.org |

Chemical shifts (δ) are in parts per million (ppm).

Advanced NMR Techniques for Connectivity and Stereochemical Assignment

Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity between atoms. numberanalytics.comnumberanalytics.com

COSY experiments establish correlations between protons that are coupled to each other, helping to confirm the arrangement of protons on the tolyl ring. longdom.org

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC reveals correlations between protons and carbons over two or three bonds, which is instrumental in confirming the connection of the p-tolyl group to the C3 position of the isoxazole ring. ipb.pt

While this compound itself is an achiral molecule, these advanced NMR techniques are vital for determining the stereochemistry of more complex derivatives. For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can establish the spatial proximity of different groups, which is critical for assigning relative stereochemistry in chiral derivatives. longdom.orgipb.pt

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns, which provides further structural confirmation. wikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. bioanalysis-zone.comresearchgate.netspectralworks.com This precision allows for the determination of the elemental formula of this compound (C₁₀H₉NO) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.com For example, in the analysis of 3-(quinolin-2-yl)-5-(p-tolyl)isoxazole, HRMS (ESI) was used to find the exact mass of the protonated molecule [M+H]⁺, which was determined to be 273.1027, closely matching the calculated value of 273.1022 for C₁₈H₁₃N₂O⁺. beilstein-journals.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.orgnih.gov This technique is particularly useful for the analysis of volatile compounds. nih.gov While this compound may require derivatization to increase its volatility for GC-MS analysis, this method is valuable for separating it from complex mixtures and obtaining its mass spectrum. nih.gov The mass spectrum generated by GC-MS shows the molecular ion peak and a characteristic fragmentation pattern. For instance, in the GC-MS analysis of 3-(4-chlorobutyl)-5-(p-tolyl)isoxazole, the molecular ion peak [M⁺] was observed at m/z 249, and significant fragments were seen at m/z 214, 186, and 119, corresponding to specific losses from the parent molecule. rsc.org

Table 3: GC-MS Fragmentation Data for a 3-substituted-5-(p-tolyl)isoxazole Derivative

| Compound | Molecular Ion [M⁺] (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|

| 3-(4-Chlorobutyl)-5-(p-tolyl)isoxazole | 249 | 214, 186, 119, 91 | rsc.org |

m/z = mass-to-charge ratio

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of complex mixtures, offering both separation and sensitive detection. clemson.eduresearchgate.net This method is particularly advantageous for identifying and quantifying components in intricate matrices. clemson.eduresearchgate.net In the context of isoxazole derivatives, LC-MS/MS provides superior sensitivity and selectivity, making it an important tool for their detection. clemson.edu

The process begins with the separation of the mixture's components via liquid chromatography. For polar compounds like some isoxazole derivatives, specialized columns and techniques such as hydrophilic interaction liquid chromatography (HILIC) can be employed. grafiati.comeurl-pesticides.eu Following separation, the eluted compounds are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. nationalmaglab.org First, a precursor ion corresponding to the molecule of interest, such as the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ of an isoxazole derivative, is selected. mdpi.comuab.edu This precursor ion is then subjected to collision-induced dissociation (CID), causing it to fragment. nationalmaglab.orgresearchgate.net The resulting product ions are then analyzed in the second stage of mass spectrometry. nationalmaglab.org The fragmentation pattern is characteristic of the molecule's structure and can be used for its unambiguous identification, even in the presence of other compounds with the same molecular weight. researchgate.netresearchgate.net For instance, the fragmentation of the isoxazole ring and the tolyl group would produce a unique set of product ions for this compound.

The high selectivity of selected reaction monitoring (SRM) in LC-MS/MS allows for the sensitive quantification of target analytes in complex samples. nih.gov This capability is crucial in various fields, from metabolomics to environmental analysis, where isoxazole-containing compounds might be present. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the functional groups present in a molecule. up.ac.zasepscience.comtriprinceton.org Both methods probe the vibrational energy levels of molecules, but they are governed by different selection rules. up.ac.za A vibration is IR active if it causes a change in the molecule's dipole moment, while a vibration is Raman active if it results in a change in the molecule's polarizability. up.ac.zatriprinceton.org

For this compound, these techniques can identify the characteristic vibrations of the isoxazole ring, the tolyl group, and the C-H bonds.

Key Vibrational Modes for this compound:

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopy |

| Aromatic C-H stretch | 3100-3000 | IR and Raman |

| Methyl C-H stretch | 2975-2850 | IR and Raman |

| C=C aromatic ring stretch | 1625-1440 | IR and Raman |

| C=N isoxazole ring stretch | 1615-1575 | IR and Raman |

| C-O isoxazole ring stretch | 1260-1000 | IR |

| Ring breathing (isoxazole and benzene) | ~1000 and ~800 | Raman |

Data compiled from general spectroscopic tables and studies on related compounds. up.ac.zauc.edupsu.edu

The IR spectrum would be expected to show strong absorptions for polar bonds like the C-O and C=N stretches within the isoxazole ring. triprinceton.org In contrast, the Raman spectrum would be more sensitive to the symmetric vibrations of the aromatic ring and the C-C bonds of the molecular backbone. sepscience.comspectroscopyonline.com The combination of both IR and Raman data provides a more complete vibrational profile of the molecule, aiding in its structural confirmation. researchgate.net For example, the presence of bands in the aromatic C-H stretching region (above 3000 cm⁻¹) and the characteristic ring stretching modes would confirm the presence of the tolyl group. uc.edu

X-ray Crystallography for Absolute Structure Determination and Conformation

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. nih.gov The diffraction pattern produced by the interaction of X-rays with the electron clouds of the atoms in the crystal is collected and analyzed. mdpi.com This data allows for the calculation of an electron density map, from which the positions of the individual atoms can be determined.

For a derivative, 1-(3-p-tolyl-isoxazol-5-yl)cyclo-hexanol, X-ray crystallography revealed that the asymmetric unit contains two molecules with similar bond distances and angles but differing in the orientation of the cyclohexanol (B46403) ring with respect to the tolylisoxazole unit. researchgate.net In one molecule, the dihedral angle between the isoxazole and the methylbenzyl rings is 22.03 (8)°, while in the second molecule, this angle is 6.13 (10)°. researchgate.net This demonstrates how crystallography can reveal subtle conformational differences. Another study on a spiro compound containing a 3'-p-tolyl isoxazole moiety also utilized X-ray crystallography to elucidate the stereochemistry of the molecule. nih.gov

The study of crystal packing reveals intermolecular interactions such as hydrogen bonding and van der Waals forces that stabilize the crystal lattice. researchgate.net

Integration of Analytical Data with Computational Spectroscopy Tools

The integration of experimental analytical data with computational spectroscopy tools has become an indispensable part of modern chemical analysis. researchgate.netmdpi.com This synergy allows for a more profound understanding of molecular structure and properties by correlating experimental observations with theoretical models.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic properties, including IR, Raman, and NMR spectra. nih.govscifiniti.comajol.info These theoretical predictions can be invaluable in the identification of unknown compounds or in the interpretation of complex experimental spectra. nih.govbohrium.com

The process typically involves optimizing the molecular geometry of the compound of interest, such as this compound, at a specific level of theory. ajol.info Following optimization, the vibrational frequencies and intensities (for IR and Raman) or the nuclear magnetic shielding constants (for NMR) can be calculated. nih.govmdpi.com

A typical workflow for in-silico spectral prediction:

Propose a structure: A hypothetical structure of the unknown compound is drawn.

Geometry Optimization: The energy of the proposed structure is minimized using a quantum chemical method like DFT. ajol.info

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the IR and Raman spectra. nih.gov

Spectral Comparison: The calculated spectrum is compared with the experimental spectrum of the unknown. A good match between the predicted and experimental spectra provides strong evidence for the proposed structure.

This approach is particularly useful for distinguishing between isomers, where experimental spectra might be very similar. mdpi.com The accuracy of the predicted spectra depends on the chosen computational method and basis set. nih.gov By comparing the computationally predicted vibrational frequencies of this compound with its experimental IR and Raman spectra, a detailed assignment of the observed bands to specific molecular motions can be achieved, leading to a more complete structural characterization. scifiniti.com

Advanced Applications in Organic Synthesis and Catalysis

3-p-Tolylisoxazole as a Versatile Building Block for Diverse Molecular Architectures

In the field of chemical synthesis, a "building block" refers to a fundamental compound that serves as a starting material for the creation of more complex molecules. scbt.com These components are essential for building a wide array of molecular architectures, from new materials to bioactive compounds. scbt.comfrontiersin.org this compound exemplifies such a versatile building block. The isoxazole (B147169) moiety itself introduces unique electronic properties and a stable heterocyclic core. scbt.com

The true versatility of this compound lies in the combination of the isoxazole ring and the p-tolyl substituent. The tolyl group can be further functionalized, and the isoxazole ring can undergo various transformations, including ring-opening reactions, making it a valuable synthon in organic chemistry. Researchers utilize such building blocks to explore structure-activity relationships and to generate novel compounds with specific functions. scbt.com The development of new building blocks is a crucial driver for innovation, enabling the construction of sophisticated noncovalent architectures and mechanically interlocked molecules (MIMs). nih.gov The strategic use of compounds like this compound allows chemists to design and optimize synthetic pathways with precision and reliability.

Catalytic Roles of this compound Derivatives

Derivatives of this compound have been successfully employed in the field of catalysis, particularly in the form of metal complexes that facilitate important carbon-carbon bond-forming reactions.

The Suzuki-Miyaura reaction is a powerful cross-coupling method in organic synthesis that forms a carbon-carbon single bond between an organoboron species and an organohalide using a palladium catalyst. wikipedia.org The efficiency of this reaction heavily relies on the design of the palladium catalyst and its associated ligands. libretexts.org

Researchers have synthesized and characterized an air and moisture-stable square-planar trans-dichloropalladium(II) complex that incorporates two 5-(p-tolyl)isoxazol-3-amine (B11763255) ligands. researchgate.net This complex has proven to be a highly effective catalyst for the Suzuki-Miyaura reaction, demonstrating high activity even with very low palladium loading (0.1% down to 0.0001%) in neat water and under an air atmosphere. researchgate.netresearchgate.net The catalytic cycle for the Suzuki reaction involves three main steps: oxidative addition of the organohalide to the Pd(0) species, transmetalation with the organoboron compound, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The isoxazole-based ligands in this complex play a crucial role in stabilizing the palladium center and facilitating these steps, leading to an efficient catalytic system. researchgate.netacademie-sciences.fr

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

| Step | Description |

|---|---|

| Oxidative Addition | The Pd(0) catalyst reacts with the organohalide (R¹-X), breaking the C-X bond and forming a Pd(II) complex. This is often the rate-determining step. wikipedia.orglibretexts.org |

| Transmetalation | The organic group (R²) is transferred from the organoboron compound to the palladium complex, displacing the halide. A base is required for this step. wikipedia.orglibretexts.org |

| Reductive Elimination | The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst. wikipedia.org |

To quantify the performance of a catalyst, two key metrics are used: the Turnover Number (TON) and the Turnover Frequency (TOF). unife.itwikipedia.org

Turnover Frequency (TOF) is the turnover number per unit of time, effectively measuring the speed or activity of the catalyst. unife.itwikipedia.org The formula is: TOF = TON / time wikipedia.org

The palladium(II) complex featuring 5-(p-tolyl)isoxazol-3-amine ligands has been specifically described as a high-turnover-number catalyst. researchgate.net This indicates that a very small amount of the catalyst can produce a large quantity of the desired coupled product before its activity ceases, highlighting its robustness and efficiency. researchgate.netcatalysis.blog Such high efficiency is crucial for developing sustainable and cost-effective chemical processes. researchgate.net

Strategies for Constructing Complex Fluorine-Containing Compounds via Isoxazole Ring Opening

The introduction of fluorine atoms into organic molecules can dramatically alter their physical and chemical properties, often enhancing metabolic stability and lipophilicity, which is highly desirable in pharmaceutical and agrochemical research. researchgate.netresearchgate.net A powerful strategy for creating complex fluorinated molecules involves the ring-opening fluorination of cyclic compounds. researchgate.net

A method has been developed for the ring-opening fluorination of isoxazoles, which serves as an effective way to construct tertiary fluorinated carbonyl compounds. researchgate.netresearchgate.net This reaction is typically performed by treating an isoxazole with an electrophilic fluorinating agent, such as Selectfluor®. researchgate.net The proposed mechanism involves the electrophilic fluorination of the isoxazole ring, followed by deprotonation and subsequent N–O bond cleavage. researchgate.net This process efficiently rearranges the molecular framework of the starting isoxazole to furnish α-fluorocyanoketones. researchgate.net

This strategy is notable for its mild reaction conditions, tolerance of various functional groups, and straightforward experimental procedure. researchgate.netresearchgate.net It has been successfully applied to a range of isoxazoles, including those with aryl groups at the C5 position, demonstrating its utility in transforming readily available isoxazoles into valuable fluorine-containing compounds. researchgate.net

Applications in Solution Phase Organic Synthesis with Resins

Solution-phase synthesis combined with the use of resins offers a powerful approach that merges the benefits of classical solution chemistry with the purification advantages of solid-phase synthesis. organic-chemistry.orgpeptide.com This technique is particularly useful for creating libraries of compounds in combinatorial chemistry. organic-chemistry.org

An efficient method for the solution-phase synthesis of 5-aryloxazoles utilizes a quaternary ammonium (B1175870) hydroxide (B78521) ion-exchange resin as a catalyst. organic-chemistry.org In this process, p-tolylsulfonylmethyl isocyanide (TosMIC) reacts with various aromatic aldehydes in the presence of the basic resin. organic-chemistry.org The resin catalyzes the reaction, which proceeds through an oxazoline (B21484) intermediate to form the desired 5-aryloxazole. organic-chemistry.org

A key advantage of this method is the simplified purification process. The basic resin catalyst and the p-tolylsulfinic acid byproduct can be easily removed by simple filtration. organic-chemistry.org This leaves the desired oxazole (B20620) product in high yield and purity, avoiding the need for extensive chromatographic purification that is often required with traditional inorganic bases. organic-chemistry.org This resin-based approach is scalable and efficient, making it a significant advancement for generating oxazole libraries for biological screening and other applications in organic synthesis. organic-chemistry.org

Exploration of 3 P Tolylisoxazole in Medicinal Chemistry and Biological Activity

The Isoxazole (B147169) Scaffold as a Privileged Structure in Contemporary Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. ajrconline.orgtaylorandfrancis.comrsc.orgresearchgate.netacs.org This designation stems from its frequent appearance in the structures of numerous biologically active compounds, both natural and synthetic, that exhibit a wide range of therapeutic properties. ajrconline.orgresearchgate.net The versatility of the isoxazole moiety allows it to interact with various biological targets, making it a valuable building block in the design of novel therapeutic agents. symc.edu.cnontosight.ai

The significance of the isoxazole scaffold lies in its ability to confer favorable pharmacological properties upon a molecule. rsc.orgresearchgate.net Its structural features, including the presence of nitrogen and oxygen atoms, enable diverse noncovalent interactions such as hydrogen bonding and π-π stacking. symc.edu.cn These interactions are crucial for the binding of a drug molecule to its target protein. Furthermore, the introduction of an isoxazole ring can enhance a compound's efficacy, reduce its toxicity, and improve its pharmacokinetic profile, which encompasses absorption, distribution, metabolism, and excretion (ADME). symc.edu.cn

The broad spectrum of biological activities associated with isoxazole derivatives underscores their importance in drug discovery. rsc.orgresearchgate.netrsc.org These activities include anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgrsc.org The adaptability of the isoxazole ring allows for structural modifications that can fine-tune its pharmacological properties, leading to the development of more potent and selective drugs. rsc.orgmdpi.com Consequently, isoxazole-based compounds are actively being explored for the treatment of a multitude of diseases, including cancer and neurodegenerative disorders. rsc.orgrsc.org The ongoing research into isoxazole chemistry continues to yield novel synthetic methods, facilitating the creation of more complex and bioactive derivatives. rsc.orgrsc.org

Targeted Ligand Design and Receptor Interactions

The 3-p-tolylisoxazole core has been a focal point in the rational design of ligands targeting specific biological receptors, notably the Sigma-1 receptor and cyclooxygenase enzymes.

Development of Sigma-1 Receptor (σ1R) Ligands and Analogs

The Sigma-1 receptor (σ1R) is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum. wikipedia.orgresearchgate.net It is implicated in a variety of cellular functions and is considered a promising therapeutic target for a range of neurological and psychiatric disorders. wikipedia.orgfrontiersin.org Researchers have focused on developing ligands that can modulate the activity of this receptor.

In this context, this compound has served as a key structural component in the design of potent and selective σ1R ligands. One notable example is the highly potent σ1R ligand, PD144418, which is chemically identified as 5-(1-propyl-1,2,5,6-tetrahydropyridin-3-yl)-3-(p-tolyl)isoxazole. mdpi.comtrinity.edunih.gov The high affinity and selectivity of PD144418 for the σ1R have made it a valuable research tool. rndsystems.com Inspired by the structure of PD144418, scientists have designed and synthesized open-ring analogs, such as arylated acyl urea (B33335) derivatives, with the aim of creating novel σ1R ligands. mdpi.comtrinity.edunih.gov These efforts have led to the identification of new lead compounds with measurable in vitro binding affinities for the σ1R. mdpi.comtrinity.edu

Design of Cyclooxygenase (COX-1/COX-2) Inhibitors

Cyclooxygenase (COX) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govclevelandclinic.org There are two main isoforms of this enzyme, COX-1 and COX-2. nih.gov While COX-1 is involved in maintaining normal physiological functions, COX-2 is primarily induced during inflammation. nih.govclevelandclinic.org Therefore, selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects. wikipedia.org

The isoxazole scaffold is a recognized feature in a number of COX-2 inhibitors. ajrconline.org The design of novel compounds incorporating the this compound moiety aims to achieve potent and selective inhibition of COX-2. nih.gov By hybridizing different pharmacophoric molecules, researchers hope to achieve a synergistic effect on their anti-inflammatory activity. mdpi.com The ability of these newly synthesized compounds to inhibit COX-1 and COX-2 is evaluated through in vitro assays, with the goal of identifying candidates with a high selectivity index for COX-2. mdpi.com